N-Bromoacetyl-2-iodo-5-methoxytryptamine
Overview
Description
N-Bromoacetyl-2-iodo-5-methoxytryptamine: is a complex chemical compound with the molecular formula C13H14BrIN2O2 and a molecular weight of 437.07 g/mol . This compound is known for its unique structure, which includes a bromine atom, an iodine atom, and a methoxy group attached to a tryptamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Bromoacetyl-2-iodo-5-methoxytryptamine typically involves multiple steps, starting with the preparation of the tryptamine backbone. The bromination and iodination steps are crucial for introducing the bromine and iodine atoms into the molecule. The methoxy group is usually introduced through a methylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: N-Bromoacetyl-2-iodo-5-methoxytryptamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the bromine and iodine atoms, potentially leading to dehalogenation.
Substitution: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-Bromoacetyl-2-iodo-5-methoxytryptamine has diverse applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-Bromoacetyl-2-iodo-5-methoxytryptamine involves its interaction with specific molecular targets and pathways. The compound’s bromine and iodine atoms, along with the methoxy group, play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- N-Bromoacetyl-2-iodo-5-methoxyindole
- N-Bromoacetyl-2-iodo-5-methoxyphenethylamine
- N-Bromoacetyl-2-iodo-5-methoxybenzylamine
Comparison: N-Bromoacetyl-2-iodo-5-methoxytryptamine stands out due to its unique tryptamine backbone, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrIN2O2/c1-19-8-2-3-11-10(6-8)9(13(15)17-11)4-5-16-12(18)7-14/h2-3,6,17H,4-5,7H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEQIOCRTCGDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2CCNC(=O)CBr)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrIN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40159884 | |
Record name | N-Bromoacetyl-2-iodo-5-methoxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136669-49-3 | |
Record name | N-Bromoacetyl-2-iodo-5-methoxytryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136669493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Bromoacetyl-2-iodo-5-methoxytryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40159884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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